molecular formula C8H10BrN B1378065 3-Bromo-5-ethyl-2-methylpyridine CAS No. 38749-84-7

3-Bromo-5-ethyl-2-methylpyridine

Cat. No. B1378065
CAS RN: 38749-84-7
M. Wt: 200.08 g/mol
InChI Key: PMSRSAOKYKLVOT-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-2-methylpyridine is a chemical compound with the CAS Number: 38749-84-7 . It is a colorless to pale yellow liquid . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

  • Research conducted by Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating the potential of pyridine compounds, including 3-Bromo-5-ethyl-2-methylpyridine, in organic synthesis. Their study also encompassed Density Functional Theory (DFT) studies and assessments of biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Preparation of Aminoethoxypyridine

  • A study from 1948 by Hertog, Falter, and Linde detailed the conversion of 3,5-dibromopyridine to 3-bromo-5-ethoxypyridine, followed by interaction with ammonia and acetylation to form 3-acetylamino-5-ethoxypyridine. This process illustrates the transformation of brominated pyridines into other useful compounds (Hertog, Falter, & Linde, 1948).

Study of Noncovalent Supramolecular Complexes

  • Fuss et al. (1999) explored the dynamics of noncovalent supramolecular complexes involving pyridine derivatives. They investigated the reaction products of various pyridines with chiral BINAP palladium(II) and platinum(II) complexes, highlighting the role of pyridine derivatives in forming complex molecular structures (Fuss et al., 1999).

Crystal Structure Analysis

  • The crystal structure of a compound synthesized from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate was analyzed by Yao et al. (2010). Their work provides insight into the molecular geometry and intermolecular interactions of pyridine-based compounds (Yao et al., 2010).

Synthesis of 2-Amino-5-Ethoxypyridine

  • Hertog et al. (2010) documented the synthesis of 2-amino-5-ethoxypyridine, starting from 2-amino-pyridine and 3-ethoxypyridine. This study underscores the versatility of pyridine derivatives in chemical synthesis (Hertog et al., 2010).

Schiff Base Synthesis

  • A Schiff base compound was synthesized by Wang et al. (2008) using 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. The study provides an example of the application of brominated pyridines in the formation of Schiff bases, which are crucial in various chemical reactions (Wang et al., 2008).

properties

IUPAC Name

3-bromo-5-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRSAOKYKLVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethyl-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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